molecular formula C16H11NO2 B052513 2-Nitro-4,5-dihydropyrene CAS No. 117929-14-3

2-Nitro-4,5-dihydropyrene

Cat. No.: B052513
CAS No.: 117929-14-3
M. Wt: 249.26 g/mol
InChI Key: PFJHRZVXVLINNE-UHFFFAOYSA-N
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Description

2-Nitro-4,5-dihydropyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially saturated pyrene backbone with a nitro (-NO₂) group substituted at the 2-position. Pyrene, a four-ring fused aromatic system, is a well-studied PAH known for its environmental persistence and metabolic activation into dihydrodiols and epoxides .

Properties

CAS No.

117929-14-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-nitro-4,5-dihydropyrene

InChI

InChI=1S/C16H11NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-4,6,8-9H,5,7H2

InChI Key

PFJHRZVXVLINNE-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4

Canonical SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4

Other CAS No.

117929-14-3

Synonyms

2-NITRO-4,5-DIHYDROPYRENE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrene and Its Dihydro Derivatives

Pyrene (C₁₆H₁₀) is a benchmark PAH, whereas 2-nitro-4,5-dihydropyrene (C₁₆H₁₁NO₂) introduces both a nitro group and partial saturation. Key differences include:

  • Reactivity : Pyrene undergoes metabolic oxidation to form dihydrodiols (e.g., 4,5-dihydroxy-4,5-dihydropyrene) and triols via cytochrome P450 enzymes . The nitro group in this compound may redirect metabolic pathways, favoring nitro-reduction (to amines) or electrophilic substitution.
  • Solubility : Dihydroxy-dihydropyrene metabolites are more polar than pyrene, enhancing aqueous solubility. In contrast, the nitro group in this compound likely increases lipophilicity, reducing solubility in polar solvents .

Table 1: Structural and Property Comparison with Pyrene Derivatives

Compound Structure Key Substituents Predicted Solubility Reactivity Profile
Pyrene Fully aromatic None Low (hydrophobic) Oxidation to dihydrodiols
4,5-Dihydroxy-4,5-dihydropyrene Dihydro + two -OH Hydroxyl groups Moderate (polar) Further oxidation to triols
This compound Dihydro + -NO₂ Nitro group at C2 Low (lipophilic) Nitro reduction, electrophilic substitution
Nitro-Substituted Aromatic Compounds

Nitroaromatics like nitroanilines (2-, 3-, and 4-nitroaniline) and nitrobenzene share functional group similarities with this compound:

  • Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions in simpler aromatics like nitrobenzene. In dihydropyrene, partial saturation may modulate this effect.
  • Reduction Pathways: Nitro groups in compounds like 2-nitroaniline are reduced to amines (e.g., 2-aminoaniline) under reductive conditions, a reaction likely applicable to this compound .

Table 2: Comparison with Nitroaromatics

Compound Structure Nitro Position Reduction Product Solubility in DCM*
Nitrobenzene Benzene + -NO₂ Para Aniline High (aprotic solvent)
2-Nitroaniline Aniline + -NO₂ Ortho 2-Aminoaniline Moderate
This compound Dihydropyrene + -NO₂ C2 2-Amino-4,5-dihydropyrene (hypothetical) Likely low

*DCM = dichloromethane, a common solvent for nitroaromatics .

Dihydropyridine Derivatives (e.g., Nifedipine)

Nifedipine (C₁₇H₁₈N₂O₆), a dihydropyridine calcium channel blocker, shares a partially saturated ring system and a 2-nitrophenyl substituent. Key contrasts include:

  • Ring System: Nifedipine’s 1,4-dihydropyridine ring is six-membered and non-fused, whereas this compound features a fused tetracyclic structure.
  • Solubility : Nifedipine’s ester groups improve solubility in organic solvents (e.g., logP ~2.8) compared to nitro-PAHs, which are more hydrophobic .
  • Stability : The dihydropyridine ring in Nifedipine is photosensitive, while dihydropyrene derivatives may exhibit greater stability due to aromatic conjugation in adjacent rings.

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